molecular formula C22H20FN5O B275545 [2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B275545
M. Wt: 389.4 g/mol
InChI Key: NQPAFAHJQTWZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of fluorophenyl, ethyl, tetrazolyl, and benzylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions to form 2-(4-fluorophenyl)ethylamine.

    Synthesis of the Tetrazole Intermediate: The tetrazole ring is synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Coupling Reaction: The final step involves the coupling of the fluorophenyl ethyl intermediate with the tetrazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or reduced tetrazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of amines or reduced tetrazole derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability, electrical conductivity, or mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of [2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, enabling the compound to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethan-1-amine
  • 4-fluorophenethylamine
  • 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

What sets [2-(4-FLUOROPHENYL)ETHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE apart from similar compounds is its combination of fluorophenyl, ethyl, tetrazolyl, and benzylamine groups. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C22H20FN5O/c23-19-11-9-17(10-12-19)13-14-24-16-18-5-4-8-21(15-18)29-22-25-26-27-28(22)20-6-2-1-3-7-20/h1-12,15,24H,13-14,16H2

InChI Key

NQPAFAHJQTWZAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)F

Origin of Product

United States

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